Thieno[3,2-b]pyridin-3-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-b]pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-5-4-10-6-2-1-3-8-7(5)6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODFIIZCMGDULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CS2)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622374 | |
| Record name | Thieno[3,2-b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118801-95-9 | |
| Record name | Thieno[3,2-b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Academic Research Overview of the Thieno 3,2 B Pyridin 3 Ol Chemical Compound
Structural Significance and Heterocyclic Framework Analysis
Thieno[3,2-b]pyridin-3-ol is a heterocyclic compound built upon the thieno[3,2-b]pyridine (B153574) core. This framework is formed by the fusion of a thiophene (B33073) ring and a pyridine (B92270) ring. The inherent electronic properties of these two constituent rings—the electron-rich nature of thiophene and the electron-deficient nature of pyridine—create a unique chemical scaffold with specific reactivity and potential for forming diverse molecular interactions.
A critical structural aspect of this compound is the presence of a hydroxyl (-OH) group at the 3-position. In heterocyclic systems like this, hydroxypyridine derivatives often exist in equilibrium with their keto tautomers. For the related isomer, Thieno[3,2-b]pyridin-7-ol, the predominant tautomeric form is the corresponding pyridinone, 4H-thieno[3,2-b]pyridin-7-one. nih.gov This phenomenon of keto-enol tautomerism is a well-documented feature in many heterocyclic systems, where the keto form is often thermodynamically more stable. mdpi.com Therefore, it is highly probable that this compound exists predominantly as its keto tautomer, 2H-thieno[3,2-b]pyridin-3(4H)-one . This tautomerism is a crucial consideration for its reactivity, chemical properties, and interactions with biological targets. The hydroxyl/keto group provides a key reactive site for further chemical modifications.
Basic chemical properties of the compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | guidechem.com |
| CAS Number | 118801-95-9 | guidechem.com |
| Molecular Formula | C₇H₅NOS | guidechem.com |
| Molecular Weight | 151.19 g/mol | guidechem.com |
| Canonical SMILES | C1=NC2=C(C=CS2)C=C1O | bldpharm.com |
| Tautomeric Form | Likely exists as 2H-thieno[3,2-b]pyridin-3(4H)-one | nih.govmdpi.com |
Interdisciplinary Research Landscape and Historical Context of Thieno[3,2-b]pyridine Systems
The thieno[3,2-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a framework that can be used to derive ligands for diverse biological targets. nih.govsci-hub.se Historically, research on thienopyridines has revealed their wide-ranging pharmacological potential, stimulating the development of numerous synthetic methodologies to access these structures. researchgate.net
The versatility of the thieno[3,2-b]pyridine core has led to its exploration across multiple therapeutic areas. Derivatives of this scaffold have been investigated for a variety of biological activities, establishing a rich interdisciplinary research landscape. Key areas of investigation include oncology, infectious diseases, and neurology.
Key Research Applications of the Thieno[3,2-b]pyridine Scaffold
| Research Area | Target(s) | Application | Key Findings |
|---|---|---|---|
| Oncology | Protein Kinases (e.g., Haspin, c-Met, VEGFR2, Src) | Anticancer Agents | The scaffold serves as a template for highly selective, ATP-competitive kinase inhibitors. nih.govresearchgate.net Specific derivatives show low nanomolar potency and in vivo activity in tumor models. researchgate.net |
| Infectious Disease | Enoyl-ACP reductase (InhA) | Anti-Tuberculosis Agents | Thieno[3,2-b]pyridinone derivatives exhibit potent activity against Mycobacterium tuberculosis, including in infected macrophages, by targeting a key enzyme in fatty acid synthesis. smolecule.com |
| Neurology | Metabotropic Glutamate (B1630785) Receptor 5 (mGlu₅) | CNS Drug Discovery | Thieno[3,2-b]pyridine-5-carboxamides have been identified as potent and brain-penetrant negative allosteric modulators (NAMs) of the mGlu₅ receptor. acs.org |
| Cardiovascular Disease | Urotensin-II (UT) Receptor | UT Receptor Antagonists | Thieno[3,2-b]pyridinyl urea (B33335) derivatives have been developed as potent antagonists of the urotensin-II receptor, a target implicated in cardiovascular diseases. nih.gov |
This broad utility underscores the chemical and biological significance of the thieno[3,2-b]pyridine framework. The scaffold's ability to present substituents in a well-defined three-dimensional space allows for fine-tuning of interactions with a variety of biological macromolecules.
Current Research Trajectories and Future Prospects for the this compound Scaffold
While much of the published research focuses on derivatives at other positions of the thieno[3,2-b]pyridine ring, the this compound scaffold itself holds significant promise as a versatile chemical building block for future drug discovery efforts. Its explicit mention in patent literature, such as "this compound hydrochloride," signifies its relevance in the development of new chemical entities. google.comgoogle.com
The primary future prospect for this compound lies in leveraging the 3-hydroxy group (or its corresponding 3-oxo tautomer) as a synthetic handle. This functional group is an ideal starting point for creating new libraries of thieno[3,2-b]pyridine derivatives through reactions such as etherification, esterification, or N-alkylation/arylation of the pyridinone tautomer.
Future research trajectories could include:
Expansion of Kinase Inhibitor Libraries: Building on the success of other thieno[3,2-b]pyridine-based kinase inhibitors, the 3-hydroxy group can be used as an anchor point to explore new interactions within the ATP-binding pockets of kinases like Haspin or CDKLs. nih.gov
Development of Novel Anti-infectives: Following the discovery of thieno[3,2-b]pyridinone derivatives as anti-tuberculosis agents, the 3-oxo functionality of the tautomer provides a direct structural analogy that could be exploited to develop new agents against M. tuberculosis or other pathogens. smolecule.com
Generation of New CNS-Active Agents: The scaffold could be elaborated from the 3-position to generate novel ligands for neurological targets, similar to the mGlu₅ modulators derived from the 5-carboxamide series. acs.org
Advanced Methodologies for the Synthesis of Thieno 3,2 B Pyridin 3 Ol and Its Derivatives
Strategic Approaches to the Thieno[3,2-b]pyridine (B153574) Core Construction
Cyclization and annulation reactions are fundamental to the construction of the thieno[3,2-b]pyridine core. A common approach involves the cyclization of functionalized thiophene (B33073) precursors to form the fused pyridine (B92270) ring. For instance, the Gould-Jacobs reaction, which involves the thermal cyclization of anilinothiophenes, has been utilized to create the pyridinone ring, which can be a precursor to the hydroxyl derivative. igi-global.com Another strategy is the intramolecular cyclization of substituted 2-aminothiophenes that bear a substituent at the 3-position containing an electrophilic γ-carbon atom. igi-global.com
Cascade heterocyclization presents an efficient method where both the thiophene and pyridine rings are formed consecutively in a one-pot process from acyclic starting materials. igi-global.com For example, the reaction between sodium 2,2-dicyano-1-(alkylamino)ethene-1-thiolate and 2-(2-bromo-1-phenylethylidene)malononitrile (B2655668) leads to the formation of the thieno[3,2-b]pyridine system. igi-global.com Annulation strategies, such as the Hantzsch-type reaction, can also be adapted for the synthesis of tetrasubstituted pyridines, which can be fused to a thiophene ring. ijpsonline.com Furthermore, iodine-mediated intramolecular electrophilic aromatic cyclization of appropriately substituted allylamines provides a mild route to annulated pyridines like thieno[3,2-b]pyridines. acs.org
| Strategy | Description | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Gould-Jacobs Reaction | Formation of the pyridine ring from 3-aminothiophene derivatives. | Heating of 3-aminothiophen-2-carboxylates with appropriate reagents. | igi-global.com |
| Cascade Heterocyclization | Consecutive one-pot formation of thiophene and pyridine rings. | Basic catalyst with acyclic precursors like dicyanoethenethiolates. | igi-global.com |
| Intramolecular Electrophilic Cyclization | Iodine-mediated cyclization of allylamines onto an aromatic ring. | Molecular iodine under mild conditions. | acs.org |
| Domino Reaction | Lawesson's reagent-initiated domino reaction of aminopropenoyl cyclopropanes. | Lawesson's reagent. | acs.org |
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex heterocyclic systems, including thienopyridines. The Sonogashira coupling is a prominent method, often used to couple terminal alkynes with halo-pyridines. igi-global.comresearchgate.net For example, the selective coupling of an alkyne to 3-chloro-2-bromopyridine, followed by treatment with a sulfur source like sodium sulfide (B99878) (Na₂S), leads to the formation of the thieno[3,2-b]pyridine skeleton. igi-global.com
The Buchwald-Hartwig C-N coupling is another powerful palladium-catalyzed reaction employed to synthesize amino-substituted thieno[3,2-b]pyridines. researchgate.net This method involves the coupling of aryl or heteroarylamines with brominated thienopyridine precursors. researchgate.net Suzuki cross-coupling reactions are also widely used to introduce aryl or heteroaryl substituents onto the thienopyridine core by reacting bromo-thienopyridines with various boronic acids. researchgate.netnih.gov Furthermore, direct C-H arylation under palladium catalysis offers a more atom-economical approach by avoiding the pre-functionalization of the heterocycle, allowing for the direct formation of C-C bonds with aryl halides. researchgate.netsemanticscholar.org
| Reaction | Description | Catalytic System Example | Reference |
|---|---|---|---|
| Sonogashira Coupling | Coupling of a terminal alkyne with a halopyridine, followed by cyclization with Na₂S. | Pd/Cu catalyst. | igi-global.comresearchgate.net |
| Buchwald-Hartwig Coupling | Formation of C-N bonds to introduce amino groups. | Palladium catalyst with appropriate ligands. | researchgate.net |
| Suzuki Coupling | Formation of C-C bonds between bromo-thienopyridines and boronic acids. | Palladium catalyst. | researchgate.netnih.gov |
| Direct C-H Arylation | Direct coupling of a thienopyridine C-H bond with an aryl halide. | Pd(OAc)₂ with ligands like X-Phos. | researchgate.netsemanticscholar.org |
Growing interest in sustainable chemistry has spurred the development of metal-free and organocatalytic methods for synthesizing heterocyclic compounds. researchgate.net These approaches avoid the use of potentially toxic and expensive heavy metals. A notable metal-free method involves a denitrogenative transformation, where fused 1,2,3-triazoles, derived from 2-acetylthiophene, undergo an acid-mediated reaction to form thienopyridine derivatives. nih.govkuleuven.be This strategy offers advantages such as cost-effectiveness and the use of readily available starting materials. nih.gov
Metal-free synthetic pathways have also been reported for generating complex tetracyclic compounds starting from 3-aminothieno[3,2-b]pyridine-2-carboxylate. nih.govresearchgate.net Additionally, site-selective C-H bond thiolation and subsequent cyclization of alkynylpyridines using potassium ethyl xanthogenate (EtOCS₂K) as a sulfur source provides a metal-free route to thienopyridine derivatives. nih.gov These methods are in line with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis. researchgate.net
Controlling the position of functional groups on the thienopyridine scaffold is crucial for tuning the properties of the final molecule. Regioselective functionalization allows for the precise introduction of substituents at specific sites. Lithiation followed by reaction with an electrophile is a classic method for achieving regioselectivity. For example, treating a thienopyridine with n-butyllithium can lead to deprotonation at a specific carbon, which can then be functionalized. researchgate.net
Regioselective C-H activation under palladium catalysis has emerged as a powerful technique. researchgate.net The choice of catalyst and reaction conditions can direct arylation to different positions on the thienopyridine ring system. researchgate.net For instance, on the related thieno[2,3-d]pyrimidine (B153573) core, cationic palladium catalysts have been shown to favor arylation at the C5-position, while other conditions promote reaction at the C6-position. researchgate.net Halogenation, such as bromination using N-bromosuccinimide (NBS), can also be performed regioselectively, providing a handle for subsequent cross-coupling reactions. researchgate.net
Synthesis of Specific Thieno[3,2-b]pyridin-3-ol Derivatives and Analogs
The synthesis of this compound itself and its analogs often involves the construction of a precursor that can be converted to the final product. A domino reaction initiated by Lawesson's reagent has been reported for the synthesis of thieno[3,2-c]pyridinones, which are isomers of the target scaffold. acs.org A similar domino approach has been developed for the synthesis of 2-substituted 7-aryl-4,7-dihydro-5H-thieno[3,2-b]pyridin-3-ols. acs.org
The synthesis of tetracyclic compounds derived from methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate showcases the elaboration of the core structure. nih.govresearchgate.net In one pathway, this precursor is used to generate a tetracyclic thienopyrimidinone via a metal-free route. nih.gov This intermediate can then be further functionalized, for example, through Suzuki coupling to introduce various aryl groups. nih.gov Similarly, 3-aminothieno[2,3-b]pyridines can be acylated and used as building blocks for polyazaheterocyclic systems. researchgate.net The synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines has been achieved through a visible light-promoted selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines. tandfonline.com
Green Chemistry and Sustainable Synthetic Practices in Thienopyridine Chemistry
The principles of green chemistry are increasingly being applied to the synthesis of thienopyridines to create more environmentally benign processes. Microwave-assisted organic synthesis (MAOS) is a key green technology that often leads to shorter reaction times, higher yields, and purer products compared to conventional heating. acs.orgnih.gov One-pot, multi-component reactions under microwave irradiation have been developed for the efficient synthesis of pyridine derivatives, a strategy applicable to thienopyridine synthesis. acs.orgresearchgate.net
The use of sustainable solvents is another cornerstone of green chemistry. Eucalyptol, a bio-based solvent, has been successfully employed for Hiyama coupling and cyanation reactions on heterocyclic systems. researchgate.net Water, being a safe and inexpensive solvent, is also utilized in some synthetic protocols. researchgate.net
Photocatalysis using visible light offers a green alternative to traditional methods that may require harsh conditions or metal catalysts. tandfonline.com Visible light has been used to promote the synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines by generating selenium-based reactive species at room temperature. tandfonline.com Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another sustainable approach. Fungal peroxygenases have been employed for the synthesis of active metabolites of thienopyridine drugs like clopidogrel (B1663587) and prasugrel, demonstrating the potential of enzymes in complex heterocyclic synthesis. mdpi.com
Table of Compounds
| Compound Name | Role/Mention |
|---|---|
| This compound | Core subject of the article |
| Sodium 2,2-dicyano-1-(alkylamino)ethene-1-thiolate | Starting material in cascade heterocyclization |
| 2-(2-Bromo-1-phenylethylidene)malononitrile | Starting material in cascade heterocyclization |
| 3-Chloro-2-bromopyridine | Precursor in Sonogashira coupling |
| Sodium Sulfide (Na₂S) | Sulfur source in cyclization reactions |
| N-bromosuccinimide (NBS) | Reagent for regioselective bromination |
| Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | Precursor for tetracyclic derivatives |
| 2-Acetylthiophene | Starting material for metal-free synthesis |
| Potassium ethyl xanthogenate (EtOCS₂K) | Sulfur source in metal-free C-H thiolation |
| Lawesson's Reagent | Initiator for domino reactions |
| Clopidogrel | Thienopyridine drug, metabolite synthesis via biocatalysis |
| Prasugrel | Thienopyridine drug, metabolite synthesis via biocatalysis |
| Eucalyptol | Bio-based solvent |
Chemical Reactivity and Functionalization Strategies of the Thieno 3,2 B Pyridin 3 Ol Scaffold
Electrophilic and Nucleophilic Reaction Pathways
The thieno[3,2-b]pyridine (B153574) system exhibits a nuanced reactivity towards electrophiles and nucleophiles. The thiophene (B33073) ring, being electron-rich, is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. Conversely, the pyridine ring is prone to nucleophilic substitution, particularly when activated by electron-withdrawing groups or through the formation of N-oxides.
Electrophilic Reactions: Electrophilic substitution reactions, such as halogenation and nitration, preferentially occur on the thiophene ring. For instance, bromination of 2-phenylthieno[3,2-b]pyridine with bromine in dichloromethane (B109758) at 0°C results in the formation of 3-bromo-2-phenylthieno[3,2-b]pyridine. researchgate.net Nitration of thieno[3,2-b]pyrrole derivatives, which share a similar fused ring system, has been shown to occur at the 2 and 6 positions of the pyrrole (B145914) ring. nih.gov However, the presence of deactivating groups on the thiophene or pyridine ring can influence the regioselectivity of these reactions.
Nucleophilic Reactions: Nucleophilic substitution on the thieno[3,2-b]pyridine scaffold typically targets the pyridine ring. The well-known Chichibabin reaction, which involves amination of the pyridine ring, is a classic example of nucleophilic substitution. abertay.ac.uk Halogenated thienopyridines are valuable intermediates for introducing various nucleophiles. For example, chlorination of the pyridine ring can be achieved via an N-oxide intermediate, allowing for subsequent nucleophilic substitution reactions. researchgate.net
Directed Functionalization at Specific Positions of the Thieno[3,2-b]pyridine Ring System
The ability to selectively introduce functional groups at specific positions of the thieno[3,2-b]pyridine core is crucial for the development of new derivatives with tailored properties. Various strategies have been developed to achieve directed functionalization.
Functionalization at C2 and C3: Direct C-H arylation at the C2 and C3 positions of the thiophene ring in thienopyridine systems has been explored. mdpi.com However, these reactions can be challenging and often require specific catalysts and conditions. For instance, palladium-catalyzed direct arylation with aryl boronic acids has been attempted on thieno derivatives with limited success. mdpi.com A more common approach involves initial halogenation at these positions followed by cross-coupling reactions.
Functionalization at C5 and C7: The pyridine ring positions, particularly C5 and C7, are also targets for functionalization. The introduction of substituents at these positions can significantly impact the electronic properties and biological activity of the molecule. For example, 7-amino derivatives of thieno[3,2-b]pyridine have been synthesized and shown to be of interest for their potential biological activities. researchgate.net
Regioselective Lithiation: A powerful method for directed functionalization is regioselective lithiation. The use of superbases like BuLi–LiDMAE can induce regioselective lithiation of substituted pyridines, which can then be quenched with electrophiles to introduce a variety of functional groups. researchgate.net This strategy allows for precise control over the position of substitution.
Derivatization through Side Chain Introduction and Heterocyclic Annulation
Expanding the molecular complexity of the thieno[3,2-b]pyridine scaffold can be achieved by introducing side chains and constructing additional heterocyclic rings.
Side Chain Introduction: The introduction of side chains can be accomplished through various synthetic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are widely used to attach aryl, heteroaryl, and amino groups to the thieno[3,2-b]pyridine core. researchgate.net For example, 3-(hetero)aryl-2-phenylthieno[3,2-b]pyridines have been prepared via Suzuki coupling of the corresponding 3-bromo derivative with (hetero)arylboronic acids. researchgate.net The nature of the side chain can have a profound effect on the properties of the resulting molecule. For instance, the introduction of an S atom in the side chain of thieno[3,2-b]thiophene-porphyrin derivatives has been shown to beneficially affect the short-circuit current density in organic solar cells. mdpi.com
Heterocyclic Annulation: Heterocyclic annulation involves the construction of a new ring fused to the existing thieno[3,2-b]pyridine framework. This can lead to the formation of novel polycyclic systems with unique properties. For example, the Thorpe-Ziegler reaction has been utilized to synthesize 3-aminothieno[2,3-b]pyridine derivatives, which can then be further cyclized to form pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. researchgate.netmdpi.com Another approach involves the reaction of aminothieno[2,3-b]pyridine-2-carboxamides with ketones under acidic conditions to prepare spirocyclic compounds. biopolymers.org.ua
Advanced Synthetic Transformations and Rearrangement Studies
The thieno[3,2-b]pyridine scaffold can undergo various advanced synthetic transformations and rearrangements, leading to the formation of novel and complex heterocyclic systems.
One notable rearrangement is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution has been employed in the synthesis of fused furo- or thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net The reaction proceeds via a spirocyclic intermediate and allows for the construction of complex heterocyclic skeletons. For instance, the synthesis of thieno[2,3-c] nih.govresearchgate.net-naphthyridine and researchgate.netbenzothieno[3,2-d]thieno[2,3-b]pyridine has been achieved using a Smiles-type rearrangement followed by cyclization. researchgate.net
Another interesting transformation is the rearrangement of spiro-fused thieno[2,3-d]pyrimidines under Vilsmeier-Haack conditions, which affords novel thienopyrimidines and -quinolines. biopolymers.org.ua These rearrangements open up new avenues for the synthesis of previously inaccessible heterocyclic structures.
Exploiting Thieno[3,2-b]pyridine as a Synthon for Complex Molecular Architectures
A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. The thieno[3,2-b]pyridine scaffold serves as a valuable synthon for the construction of more complex molecular architectures. Its inherent structural features and the ability to undergo various functionalization reactions make it an attractive building block in organic synthesis.
The concept of a supramolecular synthon, which refers to a specific and repeated structural motif within a supramolecular assembly, is also relevant. mdpi.com The directional and robust non-covalent interactions that thieno[3,2-b]pyridine derivatives can participate in, such as hydrogen bonding and π-π stacking, can be exploited to guide the formation of ordered supramolecular structures. mdpi.com For example, the π-π stacking interactions between the furan (B31954) and thieno[3,2-b]pyridine rings in certain derivatives can influence their biological activity.
By strategically employing the thieno[3,2-b]pyridine scaffold as a synthon, chemists can design and synthesize complex molecules with tailored properties for applications in areas such as medicinal chemistry, materials science, and molecular electronics.
Spectroscopic Characterization and Advanced Structural Elucidation of Thieno 3,2 B Pyridin 3 Ol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of thieno[3,2-b]pyridine (B153574) derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of individual atoms and the connectivity within the molecule.
Detailed analysis of ¹H NMR spectra allows for the assignment of protons on the bicyclic ring system. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of substituents and their position on the thieno[3,2-b]pyridine core. For instance, in a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, the proton at position 6 (H-6) typically appears as a doublet of doublets (dd) in the range of δ 7.39-7.56 ppm, with coupling constants indicating its interaction with both H-5 and H-7. mdpi.com The protons on the pyridine (B92270) ring (H-5 and H-7) often show characteristic doublet signals, though their exact chemical shift and multiplicity can be influenced by the substituent at the C-3 position. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing data for all carbon atoms, including quaternary carbons. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift (higher ppm values) for adjacent carbons. libretexts.org For example, the carbonyl carbon in 2H-thieno[3,2-b]pyrrol-3(4H)-one, a related keto-enol system, resonates as far downfield as 187.0 ppm. sci-hub.se The chemical shifts of the carbon atoms within the thieno[3,2-b]pyridine skeleton have been extensively studied, and linear correlations between the ipso-substituent chemical shifts in these systems and those in corresponding benzene (B151609) derivatives have been established. researchgate.net This allows for predictable assignments based on the nature and position of substituents. researchgate.net
Furthermore, one-bond ¹³C-¹H coupling constants (¹JCH) are powerful tools for precise structural assignment. researchgate.net The magnitude of ¹JCH varies depending on the position within the heterocyclic ring and the electronic influence of nearby substituents, providing a reliable method to distinguish between isomers and confirm the location of a substituent on the thienopyridine ring. researchgate.net
| Compound | Spectroscopy | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Source |
|---|---|---|---|---|
| Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | ¹H NMR | DMSO-d₆ | 3.75 (s, 3H, OMe), 7.43–7.48 (m, 5H, Ar-H), 7.56 (dd, 1H, J = 8.0, 4.4, 6-H), 8.61 (dd, 1H, J = 8.0, 1.6, 7-H), 8.74 (dd, 1H, J = 4.4, 1.6, 5-H) | mdpi.com |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | ¹H NMR | CDCl₃ | 3.85 (s, 3H, OMe), 7.43 (dd, 1H, J = 8.4, 4.4, 6-H), 7.49 (coalesced doublets, 4H, Ar-H), 8.27 (broad d, J = 8.4, 7-H), 8.81 (broad s, 5-H) | mdpi.com |
| Parent Thieno[3,2-b]pyridine | ¹³C NMR | CDCl₃ | Assignments reported and correlated with substituted benzene derivatives. | researchgate.net |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy in Structural Analysis
Vibrational and electronic spectroscopy offer valuable insights into the functional groups and conjugated systems present in Thieno[3,2-b]pyridin-3-ol and its analogs.
Infrared (IR) spectroscopy is particularly useful for identifying key functional groups. For this compound, the presence of a hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The tautomeric keto form, 4H-thieno[3,2-b]pyridin-7-one, would exhibit a strong carbonyl (C=O) stretching vibration, typically between 1650-1750 cm⁻¹. sci-hub.se In related thieno[2,3-b]pyridine (B153569) derivatives containing an amide function, a characteristic C=O band appears around 1635 cm⁻¹. cu.edu.eg The IR spectra also show characteristic bands for C=C and C=N stretching within the aromatic rings, as well as C-S stretching vibrations associated with the thiophene (B33073) ring. scielo.br
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of the thieno[3,2-b]pyridine core. The absorption maxima (λmax) are sensitive to the extent of conjugation and the nature of substituents attached to the ring system. For example, 4H-thieno[3,2-b]pyrrol-3-ol derivatives show absorption maxima around 291-320 nm. sci-hub.se The incorporation of nitrogen into the thieno[3,2-b]thiophene (B52689) system to form thieno[3,2-b]pyridines can lead to broader absorption spectra. Studies on fluorescent tetracyclic thieno[3,2-b]pyridine derivatives show that extending the conjugation, for instance by adding a (p-methoxyphenyl)ethynyl group, significantly affects the electronic properties and fluorescence quantum yields. nih.gov
| Compound Type | Spectroscopy | Characteristic Absorption | Source |
|---|---|---|---|
| Thieno[3,2-b]pyridin-7-ol | IR | FTIR spectra available, indicative of functional groups. | nih.gov |
| 4H-Thieno[3,2-b]pyrrol-3-ol derivatives | IR | C=O stretching band at 1675 cm⁻¹ for keto form. | sci-hub.se |
| 4H-Thieno[3,2-b]pyrrol-3-ol derivatives | UV-Vis | λmax at 291-320 nm. | sci-hub.se |
| Tetracyclic thieno[3,2-b]pyridine derivative | UV-Vis | High fluorescence quantum yields (ΦF ≤ 0.30) indicating extensive conjugation. | nih.gov |
Mass Spectrometry (MS) in Molecular Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of thieno[3,2-b]pyridine derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule with high precision, allowing for the confident determination of its molecular formula. acs.orgmdpi.com
The fragmentation patterns observed in the mass spectrum (MS/MS) offer structural clues that help in identifying the compound. For the isomeric compound Thieno[3,2-b]pyridin-7-ol, tandem mass spectrometry (MS2) with a precursor m/z of 150.0019 [M-H]⁻ reveals a characteristic fragmentation pattern. massbank.jp Major fragment ions are observed at m/z 122.0072 and 120.9995, which can be rationalized by the loss of small, stable molecules like CO or HCN from the parent ion, a common fragmentation behavior for such heterocyclic systems. massbank.jp The analysis of these fragmentation pathways helps to confirm the core structure and differentiate between isomers. For example, the mass spectrum of a pyrido[5,4-b]thieno[3',2'-d] mdpi.comresearchgate.netnih.govtriazin-4-(3H)-one derivative showed a clear molecular ion peak at m/e 294, confirming its formation. researchcommons.org
| m/z | Relative Intensity (%) | Possible Fragment | Source |
|---|---|---|---|
| 150.0023 | 99.9 | [M-H]⁻ | massbank.jp |
| 122.0072 | 34.8 | Loss of CO | massbank.jp |
| 120.9995 | 16.7 | Loss of HCN from fragment | massbank.jp |
| 90.0340 | 4.5 | Further fragmentation | massbank.jp |
X-ray Crystallography for Solid-State Structural Determination
While NMR, IR, and MS provide valuable data on connectivity and functional groups, X-ray crystallography offers the ultimate, unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. mdpi.com
Computational and Theoretical Investigations of Thieno 3,2 B Pyridin 3 Ol Systems
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecular systems. For thienopyridine derivatives, DFT methods like B3LYP are employed to investigate structural and energetic properties. arabjchem.org These calculations provide a detailed understanding of the molecule's electronic landscape, which is crucial for predicting its chemical behavior.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. arabjchem.org For instance, studies on related thieno[2,3-b:4,5-b′]dipyridine analogues revealed low energy gaps, suggesting significant potential for chemical interaction. arabjchem.org
Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with biological targets, such as the active site of an enzyme, where electrostatic interactions play a key role. tandfonline.com Theoretical studies on similar heterocyclic systems, like benzofused thieno[3,2-b]furans, have successfully used DFT-based reactivity descriptors to understand interactions with electrophiles, showing excellent agreement with experimental results. semanticscholar.org
Table 1: Representative DFT-Calculated Properties for Thienopyridine-Related Scaffolds
| Compound Class | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| Thieno[2,3-b]pyridine (B153569) derivatives | DFT/B3LYP | -4.85 to -5.52 | -2.79 to -3.62 | N/A | arabjchem.org |
Tautomeric Equilibria and Energetic Landscape of Thieno[3,2-b]pyridin-3-ol and Related Systems
The this compound scaffold can theoretically exist in different tautomeric forms, primarily through keto-enol tautomerism. The "-ol" (enol) form features a hydroxyl group on the pyridine (B92270) ring, while the "-one" (keto) form has a carbonyl group with the proton transferred to the ring nitrogen, creating a pyridinone structure. The relative stability of these tautomers is influenced by factors such as the solvent environment and substitution patterns.
Computational studies are essential for exploring the energetic landscape of these tautomeric equilibria. By calculating the relative energies of the different forms, researchers can predict which tautomer is likely to predominate under specific conditions. This is critical because the different tautomers can exhibit distinct physicochemical properties and biological activities. For example, the IUPAC name for the related isomer, Thieno[3,2-b]pyridin-7-ol, is often given as thieno[3,2-b]pyridin-7(4H)-one, directly acknowledging the existence and significance of the keto tautomer. achemblock.com
Studies on the analogous 3-hydroxypyridine/3-pyridone system have shown that the equilibrium is sensitive to the surrounding environment. In aqueous solutions, the zwitterionic form of 3-pyridone can be prominent, but in more hydrophobic environments, the enol form (3-hydroxypyridine) is favored. rsc.org Computational analysis of the this compound system would similarly map the potential energy surface to determine the stability of the enol, keto, and potential zwitterionic forms, providing insight into the molecule's behavior in different biological milieus, such as the hydrophobic pocket of a protein.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is extensively used to study thienopyridine derivatives to understand their mechanism of action and to guide the design of more potent inhibitors. nih.govnih.gov
The process involves placing the 3D structure of the thienopyridine derivative into the binding site of a target protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The results reveal plausible binding modes and identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. semanticscholar.org
Derivatives of the thienopyridine scaffold have been docked against a variety of biological targets implicated in diseases like cancer and bacterial infections. These studies help to rationalize the structure-activity relationships (SAR) observed in experimental assays. For example, docking studies have shown how thienopyridine analogues can bind to the ATP-binding pocket of protein kinases or the active site of enzymes like DNA gyrase. arabjchem.orgnih.gov
Table 2: Examples of Molecular Docking Studies on Thienopyridine Scaffolds
| Thienopyridine Scaffold | Target Protein | Key Findings | Source |
|---|---|---|---|
| Thieno[2,3-c]pyridine (B153571) | Hsp90 | Identified crucial molecular interactions contributing to anticancer activity. | nih.gov |
| Thieno[3,2-b]pyridine (B153574) | Protein Kinases (e.g., Haspin) | Revealed variable binding modes anchored at the kinase back pocket, allowing for high selectivity. | nih.gov |
| Thieno[2,3-b]pyridine | E. coli DNA gyrase B | Predicted binding interactions and effect of substituents on antimicrobial activity. | arabjchem.orgarabjchem.org |
In Silico Prediction of Molecular Properties and Potential Activities
In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new chemical entities. For thienopyridine derivatives, these predictions help to assess their "drug-likeness" and identify potential liabilities before committing to costly synthesis and experimental testing. nih.gov
Computational tools can calculate a range of physicochemical properties, such as molecular weight, lipophilicity (logP), aqueous solubility, and polar surface area. These parameters are often evaluated against established guidelines, like Lipinski's Rule of Five, to predict oral bioavailability. For instance, in silico ADME predictions were conducted on a series of thieno[2,3-c]pyridine derivatives to establish their drug-like properties alongside their evaluation as anticancer agents. nih.gov Similarly, ADME profiles were evaluated for thieno[3,2-d]pyrimidine (B1254671) derivatives designed as antimicrobials. researchgate.net
Beyond pharmacokinetics, computational models can predict potential biological activities. Software programs like PASS (Prediction of Activity Spectra for Substances) can screen a compound's structure against vast databases of known biologically active molecules to predict a wide range of potential pharmacological effects and mechanisms of action. ekb.eg This allows for the rapid screening of virtual libraries of this compound derivatives to prioritize candidates with the most promising predicted activity profiles for further investigation.
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key structural features that influence potency, QSAR models can be used to predict the activity of newly designed molecules and guide synthetic efforts.
For scaffolds related to thienopyridines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comrsc.org These approaches involve aligning a set of molecules with known activities and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. Statistical methods are then used to build a predictive model that correlates these fields with biological activity.
CoMFA focuses on steric and electrostatic fields.
CoMSIA expands on this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can often provide a more detailed understanding of the ligand-receptor interactions.
The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions around the molecule where modifications are predicted to either increase or decrease activity. For example, a study on thieno-pyrimidine derivatives as breast cancer inhibitors used CoMFA and CoMSIA models to identify key structural requirements for inhibitory activity, providing valuable information for the design of novel inhibitors. mdpi.com A similar approach on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors also yielded robust predictive models. rsc.orgpreprints.org Such analyses are crucial for the rational optimization of this compound derivatives into potent and selective therapeutic agents.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Thieno[2,3-b:4,5-b′]dipyridine |
| Benzofused thieno[3,2-b]furan |
| 3-hydroxypyridine |
| 3-pyridone |
| Thieno[3,2-b]pyridin-7-ol |
| Thieno[3,2-b]pyridin-7(4H)-one |
| Thieno[2,3-c]pyridine |
| Thieno[3,2-b]pyridine |
| Thieno[2,3-b]pyridine |
| Thieno[3,2-d]pyrimidine |
| Thieno-pyrimidine |
Exploration of Biological Activities and Mechanistic Insights of Thieno 3,2 B Pyridine Derivatives Excluding Human Clinical Data
Research on Anti-Mycobacterial Activity and Target Identification (e.g., Enoyl-ACP reductase)
A series of novel thieno[3,2-b]pyridinone derivatives have been designed and synthesized, demonstrating significant potential as anti-tuberculosis agents. nih.gov These compounds were developed using a scaffold hopping strategy and evaluated for their activity against Mycobacterium tuberculosis (Mtb). nih.gov
Six of the synthesized compounds exhibited potent anti-mycobacterial activity, with a minimum inhibitory concentration (MIC) of ≤ 1 μg/mL against Mtb UAlRa. nih.gov Notably, compound 6c showed strong activity against Mtb UAlRv (MIC = 0.5-1 μg/mL) and was also effective against Mtb UAlRa within macrophages. nih.gov Both compounds 6c and 6i displayed low cytotoxicity against human LO-2 cells. nih.gov
The primary target of these derivatives was identified as the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid biosynthesis pathway. nih.govresearchgate.net This was confirmed through the genome sequencing of Mtb mutants that had developed resistance to compound 6c . The results indicated that 6c likely acts as a direct inhibitor of InhA without needing prior activation. nih.gov Further validation was obtained through in vitro antimicrobial assays using a recombinant M. smegmatis strain that overexpresses the Mtb-InhA, as well as through direct InhA inhibition assays. nih.gov The selected compounds demonstrated a narrow antibacterial spectrum, showing no activity against other representative bacteria or fungi. nih.gov
| Compound | Target Organism | MIC (μg/mL) | Cytotoxicity |
| 6c | M. tuberculosis UAlRv | 0.5-1 | Low against LO-2 cells |
| 6i | M. tuberculosis UAlRa | ≤ 1 | Low against LO-2 cells |
This table summarizes the anti-mycobacterial activity of selected thieno[3,2-b]pyridinone derivatives.
Modulation of Receptor Systems and Allosteric Interactions
Thieno[3,2-b]pyridine (B153574) derivatives have been investigated for their ability to modulate various receptor systems, acting as allosteric modulators or antagonists with potential applications in neuroscience and cardiovascular research.
Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Negative Allosteric Modulation
Researchers have identified novel negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) based on the thieno[3,2-b]pyridine scaffold. nih.govresearchgate.net Starting from previously studied picolinamide (B142947) compounds, a structure-activity relationship (SAR) investigation led to the discovery of thieno[3,2-b]pyridine-5-carboxamide derivatives as effective core replacements. nih.govacs.org
Two notable compounds, VU6031545 and VU6024945 , emerged from these studies as highly potent mGlu5 NAMs. nih.govresearchgate.net The replacement of the picolinamide core with the thieno[3,2-b]pyridine structure in one series, while maintaining an (R)-tetrahydrofuranyl ether and a 5-fluoropyridyl amide, resulted in a compound (19aB ) with a human mGlu5 IC50 of 61 nM. acs.org Further optimization, such as substituting the 5-fluoropyridyl amide with a 6-methylpyridyl amide, led to a threefold increase in potency (19aD , hmGlu5 IC50 = 22 nM). acs.org These compounds are characterized by high potency, brain penetrance, and improved oral bioavailability in rat models. researchgate.netconsensus.app
| Compound | Core Structure | Key Substituents | hmGlu5 IC50 (nM) |
| 19aB | Thieno[3,2-b]pyridine | (R)-tetrahydrofuranyl ether, 5-fluoropyridyl amide | 61 |
| 19aD | Thieno[3,2-b]pyridine | (R)-tetrahydrofuranyl ether, 6-methylpyridyl amide | 22 |
This table presents the potency of selected thieno[3,2-b]pyridine-based mGlu5 NAMs.
Urotensin-II Receptor Antagonism and Cardiovascular Research Implications
The thieno[3,2-b]pyridine core has also been utilized to develop novel and potent antagonists for the urotensin-II (UT) receptor, which is implicated in cardiovascular diseases. nih.gov A series of thieno[3,2-b]pyridinyl urea (B33335) derivatives were synthesized and their structure-activity relationships were examined. nih.gov
Optimization studies focusing on substituents on both the thieno[3,2-b]pyridinyl core and a piperidinyl moiety led to the identification of compound 6n . This p-fluorobenzyl substituted derivative proved to be a highly potent UT antagonist with an IC50 value of 13 nM. nih.gov While compound 6n demonstrated good metabolic stability and low binding activity to the hERG channel, a key consideration for cardiovascular drug safety, it exhibited poor oral bioavailability. nih.gov
Phosphodiesterase 7 (PDE7) Inhibition and Therapeutic Hypotheses
A series of thienopyrimidinones, specifically 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives, have been synthesized and assessed as selective inhibitors of phosphodiesterase 7 (PDE7). nih.gov PDE7 is considered a therapeutic target for inflammatory diseases due to its role in T-cell activation. nih.govresearchgate.net
Modifications to the thienopyrimidinone scaffold revealed that incorporating an isopropylamino group at the 2-position improved aqueous solubility. nih.gov The introduction of a 3-pyrrolidine group at the 7-position yielded compounds with high potency and good selectivity for PDE7. nih.gov Among the synthesized compounds, compound 46 was the most effective, showing significant inhibition of ear edema in a phorbol (B1677699) ester-induced mouse model of inflammation. nih.gov
Kinase Inhibition Profiles and Target Selectivity Investigations
The thieno[3,2-b]pyridine scaffold has been identified as an attractive template for developing highly selective kinase inhibitors, which are key targets in oncology and other diseases.
Haspin Kinase Inhibition and Divergent Binding Modes
New series of highly selective inhibitors targeting the protein kinase Haspin have been developed using the thieno[3,2-b]pyridine scaffold. nih.gov These inhibitors are ATP-competitive but not ATP-mimetic, anchoring to the back pocket of the kinase. nih.gov
A key finding is that the weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region permits distinctly different binding modes while preserving high selectivity across the kinome. nih.gov This is exemplified by the isomers MU1464 and MU1668 , which, despite their structural similarity, adopt profoundly different orientations within the Haspin active site. nih.gov Further exploration of the chemical space around this central pharmacophore led to the development of MU1920 , a compound that meets the criteria for a quality chemical probe and is suitable for in vivo applications. nih.gov Despite Haspin's role in mitosis, its inhibition alone was not sufficient to produce a cytotoxic effect in cancer cells. nih.gov
| Compound | Target Kinase | Key Feature |
| MU1464 | Haspin | Demonstrates divergent binding mode |
| MU1668 | Haspin | Isomer of MU1464, also shows divergent binding |
| MU1920 | Haspin | Quality chemical probe suitable for in vivo use |
This table highlights key thieno[3,2-b]pyridine-based Haspin kinase inhibitors and their characteristics.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition and Neurobiological Relevance
Glycogen synthase kinase 3β (GSK-3β) is a crucial enzyme implicated in the pathology of Alzheimer's disease, primarily through its role in the hyperphosphorylation of the tau protein. tandfonline.com Inhibition of GSK-3β is therefore a promising therapeutic strategy. Research into structurally related thieno[3,2-c]pyrazol-3-amine derivatives has identified potent GSK-3β inhibitors.
One such derivative, compound 16b , demonstrated significant in vitro inhibitory activity against GSK-3β with an IC₅₀ value of 3.1 nM and exhibited acceptable selectivity against other kinases. tandfonline.com In cellular models using SH-SY5Y cells, compound 16b was shown to target GSK-3β, leading to an increase in its phosphorylation at the Ser9 residue, which is an inhibitory mark. tandfonline.com Furthermore, treatment with this compound resulted in a dose-dependent decrease in the phosphorylation of tau at Ser396. tandfonline.com
From a neurobiological perspective, GSK-3β inhibition has been linked to the promotion of neurogenesis and synaptic plasticity. nih.gov Compound 16b was found to increase the expression of β-catenin and several neurogenesis-related markers, including growth-associated protein 43 (GAP43), N-myc, and microtubule-associated protein 2 (MAP-2). nih.gov These molecular changes culminated in the promotion of differentiated neuronal neurite outgrowth, highlighting the potential neuro-regenerative relevance of inhibiting GSK-3β with thienopyridine-like scaffolds. tandfonline.comnih.gov
Table 1: GSK-3β Inhibitory Activity of Thieno[3,2-c]pyrazol-3-amine Derivative 16b
| Compound | Target | Activity (IC₅₀) | Cellular Effect | Neurobiological Relevance |
|---|---|---|---|---|
| 16b | GSK-3β | 3.1 nM | Increased p-GSK-3β (Ser9), Decreased p-tau (Ser396) | Promoted neurite outgrowth, Increased expression of neurogenesis markers (GAP43, N-myc, MAP-2) |
Other Protein Kinase Targets (e.g., c-Met, VEGFR2, Src)
Thieno[3,2-b]pyridine derivatives have been extensively studied as inhibitors of receptor tyrosine kinases involved in cancer progression and angiogenesis, such as c-Met and VEGFR2. A series of these compounds demonstrated potent in vitro inhibition with IC₅₀ values in the low nanomolar range. nih.govnih.gov The lead compound from this series also showed significant in vivo activity in various human tumor xenograft models in mice. nih.gov
Similarly, 2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles have been identified as inhibitors of the non-receptor tyrosine kinase Src. mdpi.com Overexpression or overactivation of Src is implicated in the progression of cancer and other diseases. mdpi.com Another related scaffold, 3-amino-thieno[2,3-b]pyridine, was identified through high-throughput screening as a novel inhibitor of c-Src, leading to the development of analogs with efficient enzymatic and cellular inhibitory activity. drugbank.com
Table 2: Inhibition of Other Protein Kinases by Thienopyridine Derivatives
| Scaffold | Target Kinase | Activity | Reference |
|---|---|---|---|
| Thieno[3,2-b]pyridine | c-Met, VEGFR2 | IC₅₀ values in the low nanomolar range | nih.govnih.gov |
| Thieno[3,2-b]pyridine | Src | Demonstrated inhibitory activity | mdpi.com |
| Thieno[2,3-b]pyridine (B153569) | c-Src | Efficient enzymatic and cellular inhibition | drugbank.com |
Antiviral Activity Studies (e.g., Chikungunya Virus Replication Attenuation)
The emergence of viral diseases with limited treatment options necessitates the discovery of new antiviral agents. Thienopyridine and related scaffolds have shown promise in this area. Specifically, derivatives of the structurally similar thieno[3,2-b]pyrrole have been identified as inhibitors of the Chikungunya virus (CHIKV), a re-emerging alphavirus. researchgate.netnih.gov
Initial studies identified a thieno[3,2-b]pyrrole compound (1b ) with good antiviral activity against CHIKV in vitro. nih.gov However, it suffered from a short metabolic half-life. nih.gov Subsequent structural optimization, aimed at improving metabolic stability, led to the identification of compound 20 . This derivative not only possessed a significantly increased metabolic half-life but also effectively attenuated viral RNA production. researchgate.netnih.gov Compound 20 displayed broad-spectrum activity against other alphaviruses and various CHIKV isolates with limited cytotoxicity (CC₅₀ > 100 μM). researchgate.netnih.gov Furthermore, thieno[2,3-b]pyridine derivatives have been discovered to act as inhibitors of the Hepatitis C Virus (HCV), with several compounds showing potent activity (EC₅₀ in the low micromolar range) and a good selectivity index in vitro. nih.gov
Table 3: Antiviral Activity of Thienopyrrole and Thienopyridine Derivatives
| Compound/Scaffold | Virus | Activity Metric | Value | Selectivity Index (SI) |
|---|---|---|---|---|
| Thieno[3,2-b]pyrrole 20 | CHIKV | CC₅₀ | > 100 μM | N/A |
| Thieno[2,3-b]pyridine 12c | HCV | EC₅₀ | 3.3 μM | >30.3 |
| Thieno[2,3-b]pyridine 12b | HCV | EC₅₀ | 3.5 μM | >28.6 |
| Thieno[2,3-b]pyridine 10l | HCV | EC₅₀ | 3.9 μM | >25.6 |
Antimicrobial Research: Broad-Spectrum Activity and Resistance Mechanisms
The rise of antimicrobial resistance is a major global health threat. Thienopyridine derivatives have been synthesized and evaluated for their potential as novel antimicrobial agents. ekb.egresearchgate.net Studies have demonstrated that these compounds can exhibit broad-spectrum activity against various bacterial and fungal strains. researchgate.netwisdomlib.org
For instance, a series of thieno-pyridine derivatives were evaluated against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. wisdomlib.org The results indicated that the antimicrobial potency was highly dependent on the substituents on the thienopyridine core. wisdomlib.org Some newly synthesized thienopyridine derivatives showed good to strong activity against E. coli, B. mycoides, and C. albicans. researchgate.net
Research on thieno[2,3-d]pyrimidinediones, another related class, identified a compound that displayed potent activity (MIC values of 2–16 mg/L) against a range of multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant enterococci (VRE). nih.gov While the precise mechanism of action for many of these compounds is still under investigation, some thieno[3,2-d]pyrimidine (B1254671) derivatives are being explored as potential DNA gyrase inhibitors. researchgate.net
Table 4: Antimicrobial Activity of Thienopyridine Derivatives
| Scaffold | Organism | Activity (MIC) |
|---|---|---|
| Thieno[2,3-b]pyridine derivative 3c | Various bacteria and fungi | 4-16 μg/mL |
| Thienopyridine derivative 12a | E. coli | 0.0195 mg/mL |
| Thienopyridine derivative 12a | B. mycoides, C. albicans | <0.0048 mg/mL |
| Thieno[2,3-d]pyrimidinedione 2 | MRSA, VRSA, VISA, VRE | 2–16 mg/L |
Investigations into Cellular Pathways and Molecular Targets (e.g., Hsp90, Glycosphingolipid Expression, Phospholipase C Isoforms)
Beyond direct enzyme inhibition, thienopyridine derivatives interact with various other cellular targets and pathways.
Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is crucial for the stability and function of many proteins required for tumor cell growth and survival, making it an attractive target for cancer therapy. mdpi.com A series of thieno[2,3-c]pyridine (B153571) derivatives were synthesized and screened for their anticancer activity, with in silico evaluations suggesting Hsp90 as a potential target. mdpi.com Compounds 6i and 6a showed high percentage inhibition (94.04% and 92.60%, respectively, at 100 μM) against the HSC3 head and neck cancer cell line. mdpi.com
Phospholipase C (PLC) Isoforms and Glycosphingolipid (GSL) Expression: Thieno[2,3-b]pyridines were initially identified through virtual screening as potential modifiers of phospholipase C (PLC) isoforms. nih.gov Subsequent research found that these derivatives possess antitumor effects and can alter the expression of glycosphingolipids (GSLs) in the plasma membranes of tumor cells. nih.gov One derivative, Compound 1 , was shown to reduce the percentage of cancer stem cells (CSCs) and change the glycophenotype in ovarian cancer cell lines, suggesting a mechanism that involves altering cell surface lipids. nih.gov
Table 5: Activity Against Other Cellular Targets
| Scaffold | Target/Pathway | Observed Effect |
|---|---|---|
| Thieno[2,3-c]pyridine | Hsp90 Inhibition | Up to 94% inhibition of HSC3 cell growth at 100 μM |
| Thieno[2,3-b]pyridine | Phospholipase C (PLC) | Identified as potential modifiers |
| Thieno[2,3-b]pyridine | Glycosphingolipid (GSL) Expression | Altered GSL expression in ovarian cancer cells |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Biological Potency and Selectivity
Understanding the relationship between the chemical structure of thieno[3,2-b]pyridine derivatives and their biological activity is crucial for designing more potent and selective compounds.
For protein kinase inhibitors, SAR studies have provided key insights. In the case of c-Met and VEGFR2 inhibitors, the nature of the substituents on the thienopyridine core is critical for achieving low nanomolar potency. nih.govnih.gov Similarly, for c-Src inhibitors derived from a 3-amino-thieno[2,3-b]pyridine hit, molecular modeling and X-ray crystallography revealed how different substituents on the ring system and other aromatic moieties interact with the ATP hydrophobic pocket of the enzyme, guiding the design of more potent ligands. drugbank.com
In the context of antitumor activity, studies on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates showed that different substituents on the 3-position aryl ring influenced their potency and selectivity against different triple-negative breast cancer cell lines. mdpi.com For example, a furan (B31954) derivative (2h ) appeared more selective for the MDA-MB-468 cell line. mdpi.com
For antimicrobial agents, SAR analysis of pyridine (B92270) and thienopyridine derivatives highlighted the importance of specific chemical features for their activity. researchgate.net The presence of certain electron-withdrawing or electron-donating groups was found to significantly modulate the minimum inhibitory concentration (MIC) against various microbes. wisdomlib.org
These analyses underscore the chemical tractability of the thienopyridine scaffold, allowing for fine-tuning of its properties to optimize potency and selectivity for a diverse range of biological targets.
Advanced Applications of Thieno 3,2 B Pyridine Scaffolds in Material Science and Chemical Biology Tools
Integration into Conjugated Polymers for Organic Photovoltaics
The rigid, planar structure and excellent electron-donating ability of the thieno[3,2-b]thiophene (B52689) core, a close structural relative of thieno[3,2-b]pyridine (B153574), make it a highly attractive component for conjugated polymers used in organic photovoltaics (OPVs). mdpi.com When incorporated into donor-π-acceptor (D-π-A) type polymers, this scaffold enhances molecular crystallinity and charge carrier mobility, which are crucial for efficient solar cell performance. mdpi.com
One study demonstrated that replacing a standard thiophene (B33073) π-bridge with a thieno[3,2-b]thiophene unit in a D-π-A polymer (PE2) resulted in a significant performance increase in fullerene-free organic solar cells. rsc.org The cell based on the PE2 polymer blended with the non-fullerene acceptor Y6 achieved a power conversion efficiency (PCE) of 13.50%, a notable improvement over the 10.58% PCE from the analogous polymer using a simple thiophene bridge. rsc.org
Further research has explored copolymers of thieno[3,2-b]thiophene and benzothiadiazole, such as PTT-ODTTBT. mdpi.comnih.gov Devices fabricated with a PTT-ODTTBT:PC71BM blend achieved a PCE of 7.05%. mdpi.comnih.gov This high performance was attributed to the polymer's strong intermolecular π-π stacking, well-ordered lamellar structure, and preferential face-on orientation, which collectively improve hole mobility. mdpi.comnih.gov Similarly, copolymers based on thieno[3,2-b]thiophene and diketopyrrolopyrrole have yielded impressive results, with one such polymer achieving a PCE of 5.4% in bulk-heterojunction solar cells. acs.org The introduction of the thieno[3,2-b]pyrrole unit, another related scaffold, has also proven effective in developing high-performance non-fullerene polymer solar cells with low energy loss, achieving PCEs over 18% in some ternary devices. oup.comresearchgate.net
Table 1: Performance of Thieno[3,2-b]pyridine Scaffold-based Polymers in Organic Photovoltaics
| Polymer Name | Acceptor | Power Conversion Efficiency (PCE) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| PTT-ODTTBT | PC71BM | 7.05% | 13.96 | 66.94 |
| PE2 | Y6 | 13.50% | Not Specified | Not Specified |
| PM6:BTP-eC9:ThPy4 | Ternary | 18.43% | Not Specified | 80.20 |
Electrochromic Applications in Metallo-Supramolecular Polymers
The thieno[3,2-b]pyridine and thieno[3,2-b]thiophene scaffolds are integral to the development of advanced electrochromic materials, particularly within metallo-supramolecular polymers (MSPs). These materials can reversibly change color in response to an electrical stimulus, making them suitable for applications like smart windows, displays, and optical switching devices. mdpi.comresearchgate.net
MSPs assembled from bis(terpyridine) unimers featuring a thieno[3,2-b]thiophene central unit and iron(II) ions exhibit high-contrast electrochromic behavior. mdpi.comresearchgate.net The color change is driven by the reversible switching of the iron center between its Fe(II) and Fe(III) oxidation states. mdpi.com In a comparative study of four such Fe-MSPs with different linkers, the linker-less polymer, Fe-Tt, demonstrated the best performance. mdpi.comresearchgate.net It showed the highest optical contrast (64.5%), fastest response time, and a superior coloration efficiency of 641 cm²/C. mdpi.comresearchgate.netnih.gov
Other research has focused on donor-acceptor polymers for neutral color electrochromism. A polymer named PBOTT-BTD, which uses a 3,6-bis(hexyloxy)thieno[3,2-b]thiophene donor unit, displays a neutral green color that switches to blue upon oxidation. pkusz.edu.cn This material exhibits rapid switching times, good contrast in both visible and near-infrared (NIR) regions, and high stability, making it a promising candidate for electrochromic displays. pkusz.edu.cn Furthermore, copolymers based on thieno[3,2-b]thiophene have been developed for neutral black electrochromism, showing fast switching times (≤1 s) and high optical contrasts of over 35%. rsc.org
Table 2: Electrochromic Performance of Thieno[3,2-b]pyridine Scaffold-based Polymers
| Polymer System | Color Change | Optical Contrast (%) | Coloration Efficiency (CE) (cm²/C) | Switching Time |
| Fe-Tt (MSP) | Not Specified | 64.5% | 641 | "Fastest" |
| P(CNPh-ETTE) | Purple to Pale Grey-Blue | 16-23% (Vis), 50-62% (NIR) | 120-190 (Vis), 324-440 (NIR) | 0.34s (coloring), 0.9s (bleaching) |
| PTTBTPh0.35 | Neutral Black | >35% | ~200 | ≤1 s |
| PBOTT-BTD | Green to Blue | "Desirable" | "Favorable" | "Rapid" |
Development of Near-Infrared (NIR) Probes and Imaging Agents
Derivatives of the thieno[3,2-b]pyridine scaffold are instrumental in creating fluorescent probes and imaging agents that operate in the near-infrared (NIR) window (700-1700 nm). NIR probes are highly advantageous for biological imaging because they allow for deeper tissue penetration, minimize photodamage to samples, and reduce background autofluorescence. researchgate.net
The fusion of a thieno[3,2-b]thiophene moiety into BODIPY (boron-dipyrromethene) dyes effectively extends the π-conjugation, shifting their absorption into the NIR region and creating dyes with very high molar extinction coefficients. rsc.org The properties of these dyes can be further tuned; for instance, iodine substitutions can modulate their fluorescence quantum yields and their ability to generate singlet oxygen, making them potential photosensitizers for photodynamic therapy. rsc.org
In another application, a nanotheranostic agent based on a thieno[3,2-b]thienyl-diketopyrrolopyrrole (TT-DPP) structure was developed for dual imaging-guided cancer therapy. rsc.org These nanoparticles (PDBr NPs) exhibit a high singlet oxygen quantum yield of 67% and a photothermal conversion efficiency of 35.7%. This allows them to be used for both fluorescence/infrared-thermal imaging and to effectively inhibit tumor growth through a combination of photothermal and photodynamic therapy. rsc.org Other research has focused on developing thieno-pyrrole-fused BODIPY agents that absorb and emit in the NIR region (650–840 nm) with respectable quantum yields, demonstrating their utility for in vivo imaging. dntb.gov.ua
Biochemical Tool Applications (e.g., Biosynthesis Pathway Probes)
The thieno[3,2-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, serving as a template for developing highly selective biochemical tools, such as kinase inhibitors. nih.gov Protein kinases are crucial regulators of cellular processes, and their abnormal activity is linked to diseases like cancer. nih.gov
Researchers have developed a series of potent and selective inhibitors of the kinase Haspin based on the thieno[3,2-b]pyridine core. nih.gov The weak interaction of the core with the kinase hinge region allows for diverse binding modes while maintaining high selectivity across the kinome. nih.gov One such compound, MU1920, was identified as a high-quality chemical probe suitable for in vivo applications to study the function of Haspin kinase. nih.gov The scaffold provides a template for ATP-competitive inhibitors that anchor in the back pocket of the kinase active site. nih.gov This work highlights that the thieno[3,2-b]pyridine scaffold can be broadly applied to target other underexplored protein kinases, serving as a valuable tool for dissecting complex biological pathways. nih.gov
Concluding Perspectives and Future Research Directions
Identification of Underexplored Biological Targets and Mechanisms
While research has illuminated the potential of thieno[3,2-b]pyridine (B153574) derivatives against established targets, numerous biological pathways remain to be explored. The diverse activities reported for this class of compounds suggest that their full therapeutic potential has yet to be unlocked.
Kinase Inhibition: The thieno[3,2-b]pyridine scaffold has proven to be an attractive framework for developing highly selective protein kinase inhibitors. nih.gov Research has identified inhibitors for kinases such as Haspin, a key regulator of mitosis, and Cyclin-Dependent Kinase-Like (CDKL) kinases. nih.gov These are considered underexplored protein kinases, and developing specific inhibitors based on the thieno[3,2-b]pyridine core, such as the chemical probe MU1920 for Haspin, can serve as invaluable tools for dissecting their roles in health and disease. nih.gov Beyond these, the broader kinome presents a vast landscape of potential targets for which selective thieno[3,2-b]pyridine-based inhibitors could be developed. Other kinases implicated in cancer and other diseases where this scaffold has shown promise include VEGFR-2, c-Met, and the non-receptor tyrosine kinase Src. mdpi.com
Metabolic Pathways: Cancer cells exhibit distinct metabolic needs compared to healthy cells, a phenomenon that can be exploited for therapeutic intervention. nih.gov Certain derivatives, such as the thieno[3,2-b]pyrrole[3,2-d]pyridazinones, have been identified as activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme widely expressed in cancer cells. nih.gov Activating PKM2 could potentially revert cancer cells to a more normal metabolic state, thereby inhibiting proliferation. nih.gov This represents a significant and relatively underexplored mechanism for thieno[3,2-b]pyridine-related structures, warranting further investigation into their effects on other key metabolic enzymes and pathways in cancer and other metabolic disorders.
Antimycobacterial Targets: A series of thieno[3,2-b]pyridinone derivatives have been designed that show potent activity against Mycobacterium tuberculosis. nih.gov These compounds were found to target the enoyl-acyl carrier protein (ACP) reductase, InhA. nih.gov While InhA is a validated target, the emergence of drug resistance necessitates the discovery of compounds that may act on novel targets or possess dual mechanisms of action. The thieno[3,2-b]pyridine scaffold could be explored for its potential to inhibit other essential mycobacterial enzymes or disrupt processes like cell wall synthesis or efflux pump activity.
Other Potential Targets: The broad spectrum of reported biological activities for thienopyridine analogues—including anti-inflammatory, antiviral, antimicrobial, and effects on the central nervous system—suggests a multitude of other potential, yet-to-be-identified molecular targets. researchgate.netresearchgate.net Future research should employ target identification and deconvolution techniques, such as chemical proteomics and genetic screening, to uncover novel mechanisms of action for existing and newly synthesized thieno[3,2-b]pyridine derivatives.
Rational Design Principles for Novel Thieno[3,2-b]pyridine-Based Chemical Entities
The versatility of the thieno[3,2-b]pyridine core allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future design efforts can be guided by several key principles.
Scaffold Hopping and Isosteric Replacement: As demonstrated in the development of mGlu₅ negative allosteric modulators (NAMs), replacing a known core with the thieno[3,2-b]pyridine scaffold can lead to novel and potent compounds with improved properties. nih.gov Similarly, a "scaffold hopping" strategy was successfully used to design anti-tuberculosis agents targeting InhA. nih.gov This principle can be applied more broadly, using the thieno[3,2-b]pyridine core to replace less desirable fragments in existing drugs or lead compounds to overcome issues like metabolic instability or off-target toxicity.
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the thieno[3,2-b]pyridine nucleus is crucial. As seen in the development of kinase inhibitors, mapping this space affords highly selective compounds. nih.gov Future work should focus on detailed SAR studies by introducing a variety of substituents at different positions on both the thiophene (B33073) and pyridine (B92270) rings. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been effectively used to synthesize libraries of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates for anticancer screening. mdpi.com This systematic approach allows for the fine-tuning of biological activity and the identification of key structural features required for interacting with specific targets.
Targeting Specific Binding Pockets: A key advantage of the thieno[3,2-b]pyridine scaffold is its ability to anchor inhibitors in the back pocket of ATP-binding sites in kinases, leading to ATP-competitive but not purely ATP-mimetic inhibitors. nih.gov This binding mode, which relies on weaker interactions with the kinase hinge region, can confer high kinome-wide selectivity. nih.gov Rational design should therefore focus on creating derivatives with functionalities that can form specific interactions with less conserved regions of target proteins, thereby enhancing selectivity and reducing off-target effects.
Computational and In Silico Methods: The use of molecular modeling, virtual screening, and docking studies can accelerate the discovery of new lead compounds. These methods can help predict binding modes, prioritize synthetic targets, and rationalize observed biological activities. For instance, in silico predictive analysis can be used to identify potential protein targets and bioavailability parameters for newly synthesized compounds.
Synergistic Approaches in Synthetic and Biological Research
Maximizing the therapeutic potential of thieno[3,2-b]pyridines requires a deeply integrated and iterative approach combining advanced synthetic chemistry with comprehensive biological evaluation.
Iterative Design-Synthesis-Test Cycles: The most effective research programs involve a continuous feedback loop. Novel compounds are designed based on existing SAR or computational models and then synthesized. These compounds undergo extensive biological testing, including enzymatic assays, cell-based assays, and potentially in vivo models like the chick chorioallantoantric membrane (CAM) model used to evaluate anti-tumor effects. mdpi.com The results from these biological evaluations then inform the next round of rational design and synthesis, creating a cycle of continuous improvement and optimization.
Synergistic Drug Combinations: Some thieno[3,2-b]pyridine derivatives have been shown to inhibit multiple targets that act synergistically, such as the dual inhibition of VEGFR-2 and c-Met, both of which are implicated in angiogenesis. mdpi.com Future research should explore the potential of these compounds not only as single agents but also in combination with other established therapies. For example, their use alongside standard chemotherapy or immunotherapy could lead to enhanced efficacy and overcome drug resistance mechanisms.
Chemical Biology and Probe Development: The development of highly selective thieno[3,2-b]pyridine-based inhibitors, such as chemical probes for kinases like Haspin, represents a synergy between chemistry and biology. nih.gov These probes are crucial tools that allow biologists to investigate the function of specific proteins within complex cellular systems. The synthesis of such precise molecular tools requires close collaboration to ensure the final compounds possess the required potency, selectivity, and cellular permeability for biological studies.
Emerging Applications and Cross-Disciplinary Research Opportunities
Beyond the established areas of oncology and infectious disease, the unique properties of the thieno[3,2-b]pyridine scaffold open doors to new applications and collaborative research efforts.
Neurodegenerative Diseases: Given the activity of some thienopyridines on CNS targets, there is an opportunity to explore their potential for treating neurodegenerative diseases. researchgate.net For instance, the development of negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅) highlights their potential to modulate neuronal signaling. nih.gov Cross-disciplinary research with neurobiologists and pharmacologists could lead to the development of novel agents for conditions such as Huntington's disease, Alzheimer's disease, or epilepsy. nih.govresearchgate.net
Metabolomics and Systems Biology: Understanding the system-wide effects of a drug candidate is crucial. Combining the study of thieno[3,2-b]pyridines with metabolomics can provide a comprehensive picture of their impact on cellular metabolism. This approach can reveal unexpected mechanisms of action and identify biomarkers for drug response, as has been initiated for some thieno[2,3-b]pyridine (B153569) compounds in breast cancer cells. nih.gov
Materials Science and Drug Delivery: The physicochemical properties of thieno[3,2-b]pyridines, such as their planarity, can lead to poor aqueous solubility due to strong intermolecular stacking and crystal packing. mdpi.com While this can be a challenge, it also presents an opportunity for cross-disciplinary research with materials scientists and pharmaceutical scientists. The development of novel formulations, such as nanoparticles, co-crystals, or prodrug approaches (e.g., incorporating bulky, cleavable ester groups), could significantly improve the bioavailability and therapeutic efficacy of these potent compounds. mdpi.com
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Thieno[3,2-b]pyridin-3-ol and its derivatives?
Thieno[3,2-b]pyridine derivatives are typically synthesized via cyclization reactions using substituted pyridine precursors. For example, 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile can react with chloroacetone, ethyl chloroacetate, or ω-bromoacetophenone to form thieno[2,3-b]pyridines, which are further functionalized to yield target compounds . Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via column chromatography.
Q. How is the structural integrity of this compound confirmed experimentally?
Structural elucidation relies on a combination of elemental analysis, nuclear magnetic resonance (¹H/¹³C NMR), and mass spectrometry. For instance, synthesized derivatives are characterized by comparing experimental and theoretical molecular weights, analyzing spin-spin coupling patterns in NMR spectra, and verifying sulfur/nitrogen content via elemental analysis . Alternative syntheses (e.g., using hydrazonoyl halides) may also validate structural assignments .
Q. What are the key physicochemical properties of this compound relevant to its reactivity?
The compound’s fused thiophene-pyridine ring system confers planarity and π-conjugation, influencing its electronic properties. The hydroxyl group at position 3 enhances hydrogen-bonding potential, which can be exploited in supramolecular interactions or coordination chemistry. Computational studies (e.g., DFT) may supplement experimental data to predict solubility and stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
Discrepancies in yields often arise from variations in reaction conditions or catalytic systems. For example, the use of pyridine-water mixtures as a basic catalyst in cyanethylation reactions significantly improves nucleophilic addition efficiency . Systematic optimization (e.g., varying molar ratios, solvents, or catalysts) and kinetic studies are critical to identify optimal protocols .
Q. What experimental models are used to evaluate the bioactivity of this compound derivatives, such as anti-inflammatory or cytotoxic effects?
In vivo models of acute inflammation (e.g., carrageenan-induced paw edema in rodents) are employed to assess anti-inflammatory activity. Cytotoxicity is evaluated using cell viability assays (e.g., MTT) against cancer cell lines, with multidrug-resistant variants included to study selectivity . Dose-response curves and IC₅₀ values are calculated to quantify potency .
Q. How does the introduction of substituents (e.g., trifluoromethyl or cyano groups) alter the pharmacological profile of this compound?
Substituents modulate lipophilicity, bioavailability, and target binding. For example, fluorinated groups (e.g., -CF₃) enhance metabolic stability and membrane permeability, as seen in fluorinated pyridine derivatives . Structure-activity relationship (SAR) studies involve synthesizing analogs with systematic substituent variations and comparing their bioactivity data .
Q. What strategies are effective in improving the synthetic scalability of this compound derivatives for preclinical studies?
Transitioning from batch to flow chemistry can enhance reproducibility and scalability. Catalytic methods (e.g., Pd-mediated cross-coupling) reduce stoichiometric waste. For instance, microwave-assisted synthesis shortens reaction times for thiazolo[4,5-b]pyridines, a related scaffold . Process optimization should prioritize atom economy and green solvents .
Methodological Considerations
Q. What analytical techniques are critical for monitoring reaction intermediates in this compound synthesis?
High-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) are used for real-time monitoring. For unstable intermediates (e.g., acid chlorides), in situ FTIR or NMR can track reaction progress without isolation .
Q. How can computational tools aid in the design of novel this compound analogs?
Molecular docking and molecular dynamics simulations predict binding affinities to biological targets (e.g., enzymes or receptors). Quantitative structure-activity relationship (QSAR) models correlate electronic descriptors (e.g., HOMO-LUMO gaps) with observed bioactivity .
Q. What safety protocols are essential when handling this compound in the laboratory?
Personal protective equipment (PPE) compliant with EN 374 standards (e.g., nitrile gloves, flame-retardant lab coats) is mandatory. Fume hoods should be used to prevent inhalation of volatile byproducts. Waste disposal must adhere to hazardous chemical regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
